ARP 101

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von ARP 101 umfasst mehrere Schritte, beginnend mit der Herstellung des Schlüsselzwischenprodukts, ®-N-Hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)-3-methylbutanamid. Dieses Zwischenprodukt wird durch eine Reihe von Reaktionen synthetisiert, darunter Sulfonierung, Amidierung und Hydroxylierung . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol, wobei die Reaktionen bei kontrollierten Temperaturen durchgeführt werden . Industrielle Produktionsverfahren für this compound ähneln der Laborsynthese, werden aber für größere Mengen angepasst .

Analyse Chemischer Reaktionen

ARP 101 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von Sulfoxiden und Sulfonen führen, während die Reduktion zur Bildung von Aminen und Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

ARP 101 is characterized by its unique structural features, including a sulfonyl group and a biphenyl moiety, which contribute to its biological activity. The compound has an IC50 value of approximately 0.81 nM for MMP-2, demonstrating its potency as an enzyme inhibitor. The mechanism of action primarily involves the inhibition of MMP-2, an enzyme critical in the degradation of extracellular matrix components during physiological and pathological processes such as tissue remodeling and cancer metastasis .

This compound's applications span several scientific domains, including:

Medicinal Chemistry

This compound is being investigated for its therapeutic potential in treating various conditions:

- Cancer : It has shown efficacy in inhibiting the growth of fibrosarcoma HT1080 cells in vitro, indicating potential use in cancer therapy .

- Fibrosis : The compound's ability to inhibit MMP-2 suggests it may be useful in managing fibrotic diseases by preventing excessive extracellular matrix breakdown .

Enzyme Inhibition Studies

The compound's selectivity for MMP-2 makes it an ideal candidate for studying the role of this enzyme in disease processes such as:

- Arthritis : By understanding how MMP-2 contributes to joint degradation, researchers can explore new treatments .

- Wound Healing : this compound may aid in understanding the regulation of extracellular matrix components during tissue repair processes.

Drug Development

This compound serves as a lead compound for developing new drugs targeting MMPs. Its structural characteristics can guide modifications to enhance efficacy and reduce side effects.

Case Study 1: Inhibition of Tumor Growth

A study demonstrated that this compound effectively inhibited the proliferation of fibrosarcoma cells (HT1080) with significant selectivity for MMP-2 over other metalloproteinases. This selectivity is crucial for minimizing off-target effects during treatment .

Case Study 2: Effects on Extracellular Matrix Remodeling

Research highlighted this compound's role in modulating the extracellular matrix dynamics during pathological conditions. Its inhibition of MMP-2 was shown to reduce cell migration and invasion in cancer models, suggesting potential applications in preventing metastasis .

Case Study 3: Therapeutic Potential in Fibrotic Diseases

Investigations into this compound's effects on tissue fibrosis revealed its ability to inhibit TGF-β1-induced fibrogenesis in human retinal pigment epithelial cells (ARPE19). This suggests that this compound could be a promising candidate for treating proliferative vitreoretinopathy and other fibrotic disorders .

Wirkmechanismus

ARP 101 exerts its effects by selectively inhibiting MMP-2, an enzyme involved in the breakdown of extracellular matrix . The inhibition of MMP-2 by this compound leads to the suppression of various cellular processes, including cell migration, invasion, and angiogenesis . The molecular targets of this compound include the active site of MMP-2, where it binds and prevents the enzyme from interacting with its substrates . The pathways involved in the mechanism of action of this compound include the autophagy pathway, where this compound induces the formation of autophagosomes and the conversion of LC3I to LC3II .

Vergleich Mit ähnlichen Verbindungen

ARP 101 ist einzigartig in seiner hohen Selektivität für MMP-2 im Vergleich zu anderen ähnlichen Verbindungen. Beispielsweise hat this compound eine 600-fache Selektivität für MMP-2 gegenüber MMP-1, mit IC50-Werten von 0,81 nM bzw. 486 nM . Andere ähnliche Verbindungen umfassen Verbindung a und CGS 27023A, die eine geringere Selektivität und Potenz im Vergleich zu this compound aufweisen . Darüber hinaus ist this compound potenter als andere MMP-Inhibitoren wie Prinomastat und CGS 27023A, mit einer 15,3- bzw. 24,7-fach höheren Potenz .

Biologische Aktivität

ARP 101, also known as a selective inhibitor of matrix metalloproteinase-2 (MMP-2), has garnered attention for its significant biological activities, particularly in cancer research and tissue remodeling processes. This article delves into the compound's mechanisms of action, selectivity, and potential therapeutic applications, supported by empirical data and case studies.

Overview of this compound

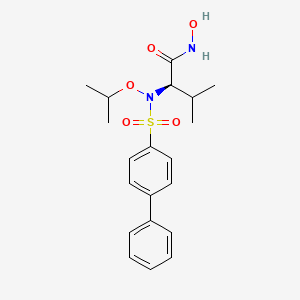

- Chemical Structure : this compound is chemically identified as (R)-N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)-3-methylbutanamide.

- CAS Number : 849773-63-3

- Molecular Formula : C20H26N2O5S

- Purity : ≥99% .

This compound exhibits a potent inhibitory effect on MMP-2, with an IC50 value of 0.81 nM , demonstrating approximately 600-fold selectivity over MMP-1 (IC50 = 486 nM) and about 100-fold selectivity over MMP-9 . MMP-2 plays a crucial role in the degradation of the extracellular matrix, influencing various physiological and pathological processes including:

- Embryonic Development

- Tissue Remodeling

- Cancer Metastasis

The selective inhibition of MMP-2 by this compound can mitigate the adverse effects associated with excessive matrix degradation, particularly in cancerous tissues.

In Vitro Studies

- Cell Growth Inhibition :

- Regulation of Autophagy :

Case Studies

A study conducted on the effects of this compound on cell migration revealed that it effectively attenuated the migratory effects induced by miR-155, highlighting its potential role in modulating cellular responses linked to metastasis .

Comparative Efficacy Table

| Compound | Target Enzyme | IC50 (nM) | Selectivity (MMP-2/MMP-1) | Notes |

|---|---|---|---|---|

| This compound | MMP-2 | 0.81 | ~600-fold | Potent inhibitor |

| Prinomastat | MMPs | ~2000 | N/A | Less selective |

| CGS 27023A | MMPs | ~2000 | N/A | Less effective |

Clinical Implications

The selective inhibition of MMP-2 by this compound positions it as a promising candidate for therapeutic strategies aimed at diseases characterized by abnormal extracellular matrix remodeling, such as:

- Cancer Therapy : By inhibiting tumor growth and metastasis.

- Fibrosis Management : Targeting conditions where excessive matrix degradation occurs.

Eigenschaften

IUPAC Name |

(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S/c1-14(2)19(20(23)21-24)22(27-15(3)4)28(25,26)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15,19,24H,1-4H3,(H,21,23)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZZVIWCMGVHGV-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461471 | |

| Record name | (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849773-64-4 | |

| Record name | (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARP 101 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.